molecular formula C9H17NO2 B3133327 trans-4-(Dimethylamino)cyclohexanecarboxylic acid CAS No. 38605-39-9

trans-4-(Dimethylamino)cyclohexanecarboxylic acid

Cat. No.: B3133327
CAS No.: 38605-39-9
M. Wt: 171.24 g/mol
InChI Key: GTUZTWPXWNPFPX-UHFFFAOYSA-N
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Description

trans-4-(Dimethylamino)cyclohexanecarboxylic acid: is a synthetic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol.

Mechanism of Action

Target of Action

The primary target of “trans-4-(Dimethylamino)cyclohexanecarboxylic acid” is plasminogen . Plasminogen is a protein that plays a crucial role in fibrinolysis, the process that breaks down fibrin clots.

Mode of Action

This compound acts as an antifibrinolytic agent . It inhibits plasmin-induced fibrinolysis by acting as a lysine analogue, which allows it to bind to the lysine binding sites in plasminogen . This prevents the conversion of plasminogen to plasmin, thereby inhibiting the breakdown of fibrin clots.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, it prevents the breakdown of fibrin, a protein that forms the meshwork of blood clots. This results in the stabilization of fibrin clots and a reduction in bleeding.

Pharmacokinetics

Its solubility in water (167 mg/ml) and ethanol (<1mg/ml at 25°c) suggests that it may have good bioavailability

Result of Action

The primary result of the action of “this compound” is the inhibition of fibrinolysis, leading to the stabilization of fibrin clots . This can be beneficial in various hemorrhagic diseases and in situations where there is abnormal bleeding during operations .

Biochemical Analysis

Biochemical Properties

Trans-4-(Dimethylamino)cyclohexanecarboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit plasmin-induced fibrinolysis, which is a process that breaks down blood clots . This interaction is significant in the context of hemorrhagic diseases and abnormal bleeding during operations. The compound acts as a lysine analogue, which allows it to bind to plasminogen, thereby inhibiting its activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting plasmin-induced fibrinolysis, it can prevent the breakdown of fibrin clots, thereby stabilizing the extracellular matrix and influencing cell migration and wound healing processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to plasminogen, inhibiting its conversion to plasmin, an enzyme responsible for fibrinolysis . This inhibition prevents the degradation of fibrin clots, which is crucial in controlling bleeding. Additionally, the compound may influence gene expression by modulating the activity of transcription factors involved in the regulation of fibrinolytic enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained inhibition of fibrinolysis, which may have implications for chronic conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits fibrinolysis without causing significant adverse effects. At higher doses, toxic effects such as impaired wound healing and potential organ damage have been observed . These findings highlight the importance of determining the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to fibrinolysis. It interacts with enzymes such as plasminogen and plasmin, affecting the metabolic flux of fibrin degradation products . The compound’s role as a lysine analogue allows it to compete with lysine for binding sites on plasminogen, thereby modulating the activity of the fibrinolytic system.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific tissues. For example, the compound may accumulate in areas with high fibrin deposition, such as wound sites, where it can exert its antifibrinolytic effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles where it can interact with its target biomolecules. For instance, it may localize to the extracellular matrix or the cell membrane, where it can inhibit plasminogen activation and prevent fibrinolysis .

Preparation Methods

The preparation of trans-4-(Dimethylamino)cyclohexanecarboxylic acid involves several synthetic routes and reaction conditions. One common method is the reaction of 4-aminobenzoic acid derivatives under basic conditions using a suitable catalyst and solvent or solvent mixture . This process can be performed in a one-pot manner with a trans ratio of more than 75%, making it suitable for industrial applications .

Chemical Reactions Analysis

trans-4-(Dimethylamino)cyclohexanecarboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

trans-4-(Dimethylamino)cyclohexanecarboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used to study the binding sites in plasminogen and other proteins . In industry, it is used in the synthesis of active pharmaceutical ingredients and other useful chemical compounds .

Comparison with Similar Compounds

Both compounds have similar structures and functions, but trans-4-(Dimethylamino)cyclohexanecarboxylic acid has unique properties that make it suitable for specific applications . Other similar compounds include 4-(Aminomethyl)benzoic acid and 4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid .

Biological Activity

Trans-4-(Dimethylamino)cyclohexanecarboxylic acid (TDMCA) is a synthetic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol. It is primarily recognized for its role as an antifibrinolytic agent , inhibiting the breakdown of fibrin in blood clots, thus preventing excessive bleeding during surgical procedures or trauma. This article explores its biological activity, mechanisms of action, and relevant research findings.

TDMCA primarily targets plasminogen , inhibiting its conversion to plasmin, the enzyme responsible for fibrinolysis. This inhibition stabilizes fibrin clots and influences various cellular processes, including:

  • Cell Signaling : Affects pathways related to wound healing and tissue repair.
  • Gene Expression : Modulates genes involved in cellular responses to injury.
  • Cellular Metabolism : Influences metabolic pathways that are critical during healing processes.

The compound's interaction with plasminogen leads to significant effects on cell migration and extracellular matrix stabilization, making it essential in contexts requiring clot preservation.

Pharmacokinetics

TDMCA exhibits favorable pharmacokinetic properties:

  • Solubility : Water solubility is approximately 167 mg/ml, indicating good bioavailability.
  • Distribution : It tends to accumulate in areas with high fibrin deposition, such as wound sites, where it exerts its antifibrinolytic effects.

The biochemical properties of TDMCA include:

  • Inhibition of Fibrinolysis : By binding to plasminogen, TDMCA prevents its activation and subsequent fibrinolysis.
  • Cellular Effects : Influences various types of cells by affecting their signaling pathways and metabolism.

Comparative Analysis with Similar Compounds

TDMCA shares structural similarities with other compounds known for antifibrinolytic properties. Below is a comparison table highlighting these compounds:

Compound NameStructural FeaturesUnique Properties
Trans-4-(Aminomethyl)cyclohexanecarboxylic acidContains an amino group instead of dimethylamino groupLacks methyl groups affecting biological activity
Trans-4-Methyl-1-cyclohexanecarboxylic acidHas a methyl group instead of dimethylamino groupDifferent biological interactions due to lack of nitrogen functionality
Tranexamic acidSimilar antifibrinolytic propertiesClinically used for bleeding disorders; different structural modifications

Case Studies and Research Findings

Several studies have investigated the biological activity and efficacy of TDMCA:

  • Antifibrinolytic Efficacy : Research indicates that TDMCA significantly reduces blood loss in surgical settings by stabilizing clots. Its mechanism was elucidated through in vitro studies demonstrating its effect on plasminogen activation.
  • Wound Healing Studies : In animal models, TDMCA was shown to enhance wound healing by promoting fibrin stabilization at the injury site, facilitating cellular migration and proliferation necessary for tissue repair.
  • Cellular Interaction Studies : Molecular docking studies indicated strong binding affinity between TDMCA and plasminogen, suggesting its potential utility in therapeutic applications where clot stability is critical.

Properties

IUPAC Name

4-(dimethylamino)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUZTWPXWNPFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.